N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide is a compound that has garnered attention in neuroscience for its potential applications in imaging and studying dopamine receptors, particularly the D2 subtype. This compound is part of a class of substituted benzamides that are designed to selectively bind to dopamine receptors, which are critical in various neurological processes and disorders.
The compound is synthesized from salicylic acid and involves multiple steps to introduce functional groups necessary for its activity. Its development has been documented in various studies focusing on its synthesis, binding properties, and potential applications in neuroimaging.
This compound can be classified as a radioligand due to its use in imaging techniques such as single photon emission computed tomography (SPECT). It is specifically designed to target dopamine D2 receptors, making it relevant for both research and clinical applications in understanding neuropsychiatric conditions.
The synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide typically involves several key steps:
Technical details include the use of reagents like HBTU (a coupling reagent), DIPEA (a base), and solvents like dimethylformamide (DMF) and dichloromethane (DCM) throughout the synthesis process .
The molecular structure of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide features:
The molecular formula is with a molecular weight of approximately 380.3 g/mol. Spectroscopic data such as NMR and mass spectrometry are used to confirm the structure during synthesis .
The compound undergoes several key reactions during its synthesis:
Technical details include conditions such as temperature control during reactions and purification methods post-synthesis to isolate the desired product .
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide acts primarily as a selective ligand for dopamine D2 receptors. Its mechanism involves:
Data from studies indicate that this compound has a dissociation constant (KD) of approximately 1.2 nM for D2 receptors, signifying strong binding capabilities .
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses include determining partition coefficients to assess lipophilicity, which impacts brain uptake during imaging studies .
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide finds applications primarily in scientific research related to:
These applications highlight its importance in advancing our understanding of dopaminergic systems and their role in neurological health .
The development of pyrrolidinylmethyl-benzamide derivatives originated from structural optimization of sulpiride-class antipsychotics. Early synthetic routes focused on N-alkylated benzamides with moderate D2 affinity, but the discovery that ortho-hydroxy/methoxy substitution enhanced receptor binding drove strategic redesigns. The breakthrough emerged when researchers recognized that combining ortho-hydroxy groups with meta-iodo substituents created high-affinity ligands suitable for radiolabeling. FLB 457 (the bromo analogue) was first synthesized via direct amide coupling between 5-bromo-2,3-dimethoxybenzoic acid and (S)-2-aminomethyl-1-ethylpyrrolidine, establishing the core pharmacophore [1] [3].
Table 1: Evolution of Benzamide-Based Dopamine Receptor Ligands
Compound | Key Structural Features | D2/D3 Affinity (Ki nM) | Synthetic Limitations |
---|---|---|---|
Sulpiride | Ortho-methoxybenzoamide; no iodine | 15-25 nM | Low lipophilicity; poor brain uptake |
Raclopride | Ortho-hydroxy, meta-bromo substitution | 1-2 nM | Moderate striatal specificity |
FLB 457 (bromo analogue) | 2-OH-3-Br-5,6-(OMe)₂ configuration | 0.02 nM | Required isotopic exchange for ⁷⁶Br |
Epidepride (iodo analogue) | 2-OH-3-I-5,6-(OMe)₂ configuration | 0.024 nM | Multi-step iodination required |
The transition to iodine-containing analogues was motivated by the need for SPECT-compatible radiotracers (using ¹²³I) and longer-lived PET isotopes (¹²⁴I). Initial attempts at direct electrophilic iodination of preformed benzamides resulted in regioisomeric mixtures and dealkylation byproducts. Consequently, the field shifted toward late-stage iodination of organometallic precursors—particularly stannanes—which enabled regioselective ¹²³I incorporation for clinical applications [3]. The chiral (S)-1-ethyl-2-(aminomethyl)pyrrolidine side chain proved essential for D2/D3 selectivity over 5-HT receptors, necessitating asymmetric synthesis or resolution techniques to control stereochemistry [1] [3].
The synthesis of this target molecule hinges on three critical intermediates that govern overall yield, purity, and chiral integrity:
5-Iodo-2,3-dimethoxybenzoic acid (Intermediate A): Synthesized via electrophilic iodination of 2,3-dimethoxybenzoic acid using iodine monochloride in glacial acetic acid. This reaction must be controlled at 0-5°C to prevent di-iodination, achieving ~65% yield. Crystallization from ethanol/water mixtures provides material of >98% purity, though residual metal catalysts (e.g., from iodide precursors) can complicate subsequent coupling reactions if not removed [3] [4].
(S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(trimethylstannyl)-2,3-dimethoxybenzamide (Intermediate B): Generated through Pd(0)-catalyzed stannylation of the bromo precursor (FLB 457). Using Pd₂(dba)₃/P(o-tol)₃ catalysis in toluene at 90°C with hexamethyldistannane, this intermediate achieves 75-85% yield. Crucially, residual palladium must be scavenged (e.g., with silica-bound thiols) to prevent desilylation during iodination. This air-sensitive stannane serves as the direct precursor for no-carrier-added radioiodination [3].
(S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-5-iodo-3-methoxybenzamide (Intermediate C - Desmethyl precursor): Prepared via selective O-demethylation of the 2-methoxy group using boron tribromide in dichloromethane (-78°C to 0°C). This temperature-controlled reaction achieves >90% regioselectivity for the ortho position over the meta methoxy group. The phenolic product enables rapid [¹¹C]methylation for PET tracer production, but requires handling under inert atmosphere to prevent oxidation [3] [4].
Table 2: Critical Intermediates and Their Synthetic Parameters
Intermediate | Synthetic Route | Yield | Purity Control Measures | Role in Synthesis |
---|---|---|---|---|
5-Iodo-2,3-dimethoxybenzoic acid | Electrophilic iodination | 60-65% | Recrystallization (EtOH/H₂O) | Carboxylic acid for amide coupling |
(S)-1-Ethyl-2-(aminomethyl)pyrrolidine | Chiral resolution of racemate with L-tartaric acid | 30-35% | Chiral HPLC (>99% ee) | Amine component |
FLB 457 (bromo precursor) | HATU-mediated amide coupling | 80-85% | Silica gel chromatography (EtOAc/MeOH/NEt₃) | Stannylation substrate |
Trimethylstannyl Intermediate B | Pd-catalyzed stannylation | 75-85% | Pd scavenging; low-light processing | Radioiodination precursor |
Desmethyl precursor C | BBr₃ demethylation | 70-75% | Inert atmosphere; cold quenching | [¹¹C]Methylation substrate |
The juxtaposition of phenolic hydroxyl, iodoaryl, and alkamine functionalities creates competing protection requirements throughout the synthesis. Three strategic approaches have evolved:
Global Protection Approach: Early routes employed O-methylation of the carboxylic acid followed by N-Boc protection of the pyrrolidine nitrogen prior to iodination. While this prevented quaternization during electrophilic iodination, it introduced four extra steps (protection/deprotection) and caused significant epimerization at the stereocenter during Boc cleavage with TFA. Overall yields dropped below 20% despite high stepwise efficiencies [3].
Orthogonal Protection Strategy: Modern syntheses selectively protect the phenolic -OH as tert-butyldimethylsilyl (TBS) ether before iodination. The bulky TBS group withstands amide coupling conditions yet is cleanly removed with fluoride post-iodination without affecting the iodoarene or methoxy groups. Crucially, the tert-butyl-dimethylsilyl group suppresses oxidative degradation of the sensitive phenol during storage—a major limitation of unprotected intermediates that undergo >5% decomposition per month at -20°C [4].
Minimal Protection Tactics: Current industrial-scale routes eliminate protection altogether through sequence redesign: Iodination is performed on free benzoic acid before amide coupling, exploiting the carboxylic acid’s directing effect for meta-iodination. The phenolic -OH is introduced last via ortho-selective demethylation of the 2,3-dimethoxy intermediate using BBr₃ at -78°C. This sequence reduces steps but requires ultra-pure reagents to prevent acid-catalyzed degradation during demethylation [3] [4].
Table 3: Protection Group Performance Comparison
Strategy | Protecting Groups Used | Total Steps | Overall Yield | Key Advantage | Primary Limitation |
---|---|---|---|---|---|
Global Protection | N-Boc; Methyl ester | 9 steps | 12-18% | Prevents side-reactions during iodination | Epimerization during deprotection |
Orthogonal Protection | O-TBS | 7 steps | 35-42% | Stabilizes phenol; easy removal | Added cost of silyl reagents |
Minimal Protection | None | 5 steps | 45-50% | Fewest steps; lowest cost | Demethylation requires cryogenic conditions |
Stability studies reveal the unprotected phenolic intermediate degrades via oxidative dimerization, with >80% decomposition occurring within 24 hours under 3% H₂O₂ exposure. LC-MS/MS analysis confirmed dimeric quinol formation as the primary degradation pathway, emphasizing the necessity for antioxidant additives (e.g., ascorbic acid) in reaction buffers during radiolabeling [4]. The TBS-protected analogue shows no degradation under identical conditions, validating silyl protection for long-term intermediate storage.
Concluding Remarks
The optimization of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide synthesis exemplifies modern medicinal chemistry’s convergence with radiopharmaceutical science. Strategic innovations—particularly Pd-catalyzed stannylation for isotopic labeling, optimized amide coupling preserving chirality, and regioselective demethylation—have transformed this molecule from a challenging synthetic target to an accessible probe for cutting-edge neuroscience research. Remaining challenges center on improving enantioselectivity during pyrrolidine synthesis and stabilizing the phenolic moiety for global distribution. As PET and SPECT imaging continue advancing neurological drug development, the methodologies refined for this compound will undoubtedly inform future radiotracer design for elusive CNS targets.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: